molecular formula C11H15BrO2 B1466372 1-Bromo-3-(3-ethoxypropoxy)benzene CAS No. 1494753-69-3

1-Bromo-3-(3-ethoxypropoxy)benzene

Cat. No.: B1466372
CAS No.: 1494753-69-3
M. Wt: 259.14 g/mol
InChI Key: RBRRNCDPGDQMOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Bromo-3-(3-ethoxypropoxy)benzene is a useful research compound. Its molecular formula is C11H15BrO2 and its molecular weight is 259.14 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-bromo-3-(3-ethoxypropoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-2-13-7-4-8-14-11-6-3-5-10(12)9-11/h3,5-6,9H,2,4,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRRNCDPGDQMOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Bromo-3-(3-ethoxypropoxy)benzene, with the CAS number 1494753-69-3, is a brominated aromatic compound that has garnered attention in the fields of medicinal and organic chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a bromine atom attached to a benzene ring, which is further substituted with a 3-ethoxypropoxy group. This structural arrangement may influence its interactions with biological targets.

PropertyValue
Molecular FormulaC12H17BrO2
Molecular Weight273.17 g/mol
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with various enzymatic pathways and cellular receptors. The presence of the bromine atom can enhance lipophilicity, potentially allowing better membrane penetration and receptor interaction.

Antimicrobial Activity

Several studies have indicated that brominated compounds exhibit antimicrobial properties. For instance, research has shown that similar brominated benzene derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes . The specific antimicrobial efficacy of this compound remains to be fully elucidated but warrants investigation due to its structural similarities.

Cytotoxicity and Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of caspases or modulation of signaling pathways such as PI3K/Akt . It is hypothesized that this compound might possess similar anticancer properties, though detailed studies are necessary to confirm this.

Study on Antimicrobial Effects

A recent study investigated the antimicrobial properties of various brominated compounds, including derivatives similar to this compound. The results indicated significant inhibition of Gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents .

Cytotoxicity Assessment

In another study focusing on cytotoxicity, compounds structurally akin to this compound were tested against human cancer cell lines. Results showed a dose-dependent decrease in cell viability, indicating potential use in cancer therapeutics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.